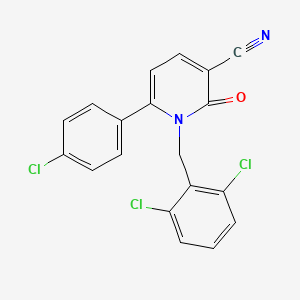

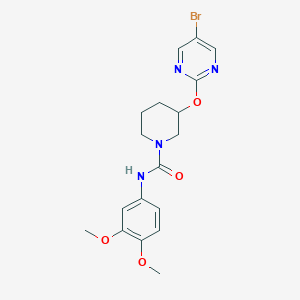

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

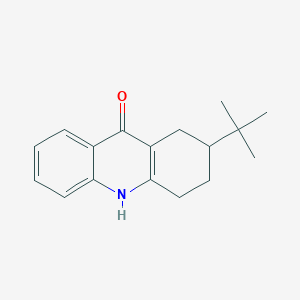

The compound N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that appears to be related to the field of medicinal chemistry. The structure suggests the presence of multiple heterocyclic rings, including furan, thiophene, and isoxazole, which are often found in compounds with biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include the Gewald reaction, as seen in the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes . The Gewald reaction is a versatile method for synthesizing thiophene derivatives. In the case of the related compound, the synthesis began with the preparation of furfuryl cyanoacetamide through the condensation of furfuryl amine and ethyl cyanoacetate. This intermediate was then reacted with p-chloro acetophenone, sulfur, and diethyl amine to yield the final thiophene derivative .

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic methods such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry. These techniques provide information about the functional groups present, the molecular framework, and the molecular weight of the compound, respectively .

Chemical Reactions Analysis

The reactivity of similar furan-containing compounds has been studied, as in the case of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate . This compound was shown to undergo nucleophilic substitution reactions with various nucleophiles. For instance, the bromine atom was substituted with an acetoxy group using sodium acetate in acetic acid. Stronger bases, such as phenolates, led to the decomposition of the furylthiadiazole fragment, which could be avoided using phase transfer catalysts . The compound also reacted with sodium N,N-diethyl dithiocarbaminate to form a thioester and with potassium thiolates to yield S-alkylated products. Secondary and tertiary amines were obtained by reacting with 2-aminoethanol, pyrrolidine, piperidine, and morpholine. Additionally, phosphorylation with triethyl phosphite resulted in the formation of a diethyl phosphonate .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide are not directly provided, we can infer from related compounds that such properties would include solubility in various solvents, melting points, and stability under different conditions. The presence of multiple heteroatoms and aromatic systems would influence these properties, as well as the compound's reactivity and potential biological activity .

将来の方向性

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-13(8-17-20-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-19-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAASMHJCSCXGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

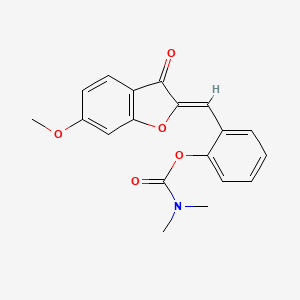

![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)

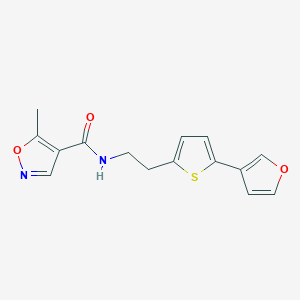

![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)

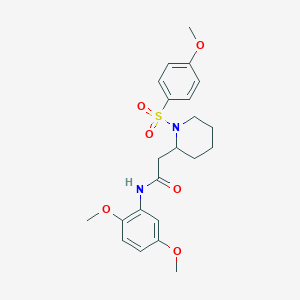

![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B3019085.png)

![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)